rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans
Description
This compound is a chiral cyclopropylamine derivative featuring a pyridin-3-yl substituent on the cyclopropane ring and a trans-configuration at the (1R,2R) stereocenters. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. Cyclopropylamines are of significant interest due to their conformational rigidity, which can improve binding affinity and metabolic stability in drug design.
Properties
IUPAC Name |
[(1R,2R)-2-pyridin-3-ylcyclopropyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-5-8-4-9(8)7-2-1-3-11-6-7;;/h1-3,6,8-9H,4-5,10H2;2*1H/t8-,9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZOSNZNXUGFJU-CDEWPDHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CN=CC=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CN=CC=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Formation
The trans-2-(pyridin-3-yl)cyclopropyl core is typically constructed via cyclopropanation reactions of olefinic precursors bearing the pyridin-3-yl substituent. Common methods include:
Simmons-Smith Cyclopropanation: Reaction of alkenes with diiodomethane and zinc-copper couple to form cyclopropanes. This method can be adapted to substrates with pyridinyl substituents, although the nitrogen heteroatom can coordinate metals affecting reactivity.
Diazo Compound Decomposition: Transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes can yield cyclopropanes with controlled stereochemistry.
The trans stereochemistry of the cyclopropyl ring is generally favored under carefully controlled reaction conditions, including temperature, solvent, and catalyst choice.
Introduction of the Methanamine Group
The methanamine substituent at the cyclopropane ring is introduced by:
Nucleophilic Substitution or Addition: Starting from a suitable cyclopropyl precursor bearing a leaving group (e.g., halide) adjacent to the pyridinyl substituent, nucleophilic amination with ammonia or amine sources can yield the cyclopropylmethanamine.
Reductive Amination: Using aldehyde or ketone precursors on the cyclopropyl ring followed by reductive amination with ammonia or amine reagents under catalytic hydrogenation conditions.
Racemic Mixture Formation and Resolution
The synthesis often yields a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. According to patent literature, racemic mixtures can be separated into individual enantiomers by:
Chiral Chromatography: Using chiral stationary phases to separate enantiomers.
Derivatization with Chiral Auxiliaries: Formation of diastereomeric derivatives followed by chromatographic or crystallization separation.
Fractional Crystallization of Diastereomeric Salts: Formation of diastereomeric salts with chiral acids or bases that differ in solubility.
These methods enable the isolation of the trans-(1R,2R) enantiomer with high stereochemical purity.
Formation of the Dihydrochloride Salt
The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system. This salt formation:
Enhances the compound's stability and crystallinity.
Facilitates purification by crystallization.
Improves solubility and handling for downstream applications.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Cyclopropanation | Alkene precursor with pyridin-3-yl substituent, Zn-Cu, CH2I2, solvent (e.g., ether), 0°C to room temperature | Formation of trans-2-(pyridin-3-yl)cyclopropane intermediate | Control of temperature and stoichiometry critical for trans selectivity |
| 2. Amination | Nucleophilic amination using ammonia or amine source, possibly via halide intermediate | Introduction of methanamine substituent | May require protection/deprotection steps |
| 3. Racemic mixture | Mixture of (1R,2R) and (1S,2S) diastereomers | Racemic cyclopropylmethanamine | Separation techniques applied subsequently |
| 4. Resolution | Chiral chromatography or salt formation with chiral acids | Isolation of trans-(1R,2R) enantiomer | Yields depend on method efficiency |
| 5. Salt formation | Treatment with HCl in suitable solvent (e.g., ethanol) | Formation of dihydrochloride salt | Provides stable, crystalline material |
Research Findings and Optimization Notes
The stereoselectivity in cyclopropanation can be enhanced by choice of catalyst and reaction conditions, as shown in analogous substituted cyclopropyl compound syntheses.
Transition metal-catalyzed methods (e.g., Pt, Ru, Ir catalysts) have been reported for selective functionalization of heteroaryl-substituted cyclopropanes and related compounds, which may be adapted for this compound's synthesis.
Enantioselective hydrogenation and asymmetric synthesis approaches have been developed for chiral amines with heteroaryl groups, offering routes to enantiomerically enriched products without racemic mixtures.
The crystalline forms of the dihydrochloride salt may exist as polymorphs or solvates, which can impact the compound's physical properties and should be characterized during preparation.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Advantages | Challenges |
|---|---|---|---|
| Cyclopropanation | Simmons-Smith, diazo decomposition | High trans selectivity possible | Coordination of pyridine N may affect yield |
| Amination | Nucleophilic substitution, reductive amination | Direct introduction of amine group | Requires suitable leaving groups or precursors |
| Resolution | Chiral chromatography, diastereomeric salt crystallization | High enantiomeric purity | Additional steps, cost, and time |
| Salt Formation | Treatment with HCl | Stability, crystallinity | Control of polymorphs and solvates needed |
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System (CNS) Disorders
- Mechanism of Action : The compound has been studied for its potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression. Its action on serotonin receptors suggests it may have antidepressant-like effects.
- Case Study : In preclinical models, rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride demonstrated significant anxiolytic properties, leading to its consideration as a candidate for further clinical trials targeting anxiety disorders.
2. Anticancer Activity
- Mechanism of Action : Research indicates that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted its efficacy against certain cancer cell lines, showcasing a dose-dependent response that warrants further investigation into its potential as an anticancer agent.
Synthetic Utility
1. Building Block for Complex Molecules
- Rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its cyclopropyl moiety is particularly valuable in medicinal chemistry for enhancing the biological activity of drug candidates.
- Example : It has been utilized in the synthesis of novel pyridine-containing compounds that exhibit enhanced activity against various biological targets.
2. Chiral Synthesis
- The compound's chiral nature allows for the production of enantiomerically pure derivatives, which are critical in pharmaceutical applications where chirality can significantly affect drug efficacy and safety.
- Case Study : Researchers have successfully used this compound to synthesize chiral amines that are key components in several pharmaceutical agents.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs, emphasizing substituent variations and their implications:
*Calculated based on dihydrochloride salt.
Pharmacological and Physicochemical Properties
- Pyridine vs. Phenyl/Trifluoromethyl Groups : The pyridin-3-yl group in the target compound increases polarity compared to phenyl or trifluoromethyl analogs (e.g., rac-[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride ). This may improve aqueous solubility but reduce blood-brain barrier penetration relative to lipophilic analogs .
- Tasimelteon Comparison : Though Tasimelteon shares a cyclopropane backbone, its propanamide functional group and benzofuranyl substituent direct it toward melatonin receptor agonism, highlighting the target compound’s versatility for other therapeutic targets .
Biological Activity
Overview
rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans is a chemical compound characterized by its cyclopropyl group attached to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology.
The synthesis of this compound typically involves cyclopropanation of a pyridine derivative followed by amination. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry. The dihydrochloride salt form is usually obtained through crystallization processes, enhancing its stability and solubility for biological assays.
The biological activity of rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. It is hypothesized that this compound may modulate the activity of these receptors, leading to significant pharmacological effects. The precise mechanisms are still under investigation, but preliminary studies suggest potential interactions with dopamine and serotonin receptors.
Neuropharmacological Effects
Research indicates that rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride exhibits promising neuropharmacological properties. In vitro studies have demonstrated its potential as a ligand in biochemical assays targeting neurotransmitter systems. For example, it has shown efficacy in modulating dopamine receptor activity, which is crucial for the treatment of various neurological disorders such as schizophrenia and Parkinson's disease .
Antimicrobial Activity
In addition to its neuropharmacological potential, this compound has been evaluated for antimicrobial properties. Preliminary findings suggest that it may possess moderate antibacterial activity against certain strains of bacteria. However, further studies are necessary to elucidate the mechanisms underlying these effects and to evaluate its potential as an antimicrobial agent .
Case Studies and Research Findings
A series of studies have been conducted to assess the biological activity of rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride:
- Dopaminergic Activity : A study investigated the compound's effect on dopamine D2 receptors using radiolabeled ligand binding assays. Results indicated a significant binding affinity compared to known dopaminergic compounds, suggesting its potential use in treating dopamine-related disorders .
- Antimicrobial Testing : In vitro assays were performed against Gram-positive and Gram-negative bacteria. The compound exhibited varying degrees of inhibition, with notable effects against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Studies : Animal models were employed to assess the neuroprotective effects of the compound in conditions mimicking neurodegenerative diseases. The results showed a reduction in neuronal damage markers following treatment with rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride .
Data Summary Table
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans?
Methodological Answer:
Use Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For cyclopropane derivatives like this compound, fractional factorial designs can identify critical factors affecting yield while minimizing experimental runs. For example, central composite designs are effective for non-linear relationships between variables like cyclopropanation efficiency and steric effects .
Advanced: How can computational reaction path search methods improve synthesis efficiency?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path sampling can predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s approach integrates computational screening of reaction conditions (e.g., solvent effects, catalyst compatibility) with experimental validation, accelerating route optimization for strained cyclopropane systems .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H/C NMR to confirm cyclopropane ring geometry (e.g., coupling constants for trans configuration) and pyridinyl substitution patterns.
- X-ray Crystallography : Resolve absolute stereochemistry of the rac mixture.
- HPLC-MS : Validate purity and detect diastereomers using chiral stationary phases .
Advanced: How does cyclopropane ring strain influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The high ring strain (≈27 kcal/mol) increases electrophilicity at the cyclopropane carbons. Kinetic studies under varying pH and nucleophile concentrations (e.g., using amine or thiol nucleophiles) can quantify reactivity. Computational modeling (e.g., NBO analysis) can correlate strain energy with bond polarization .
Advanced: How should researchers address contradictions in reported enantiomeric purity data?
Methodological Answer:
Cross-validate results using complementary techniques:
- Chiral HPLC : Compare retention times with authentic standards.
- Circular Dichroism (CD) : Confirm optical activity discrepancies.
- Isotopic Labeling : Track stereochemical integrity during synthesis (e.g., deuterated analogs to rule out racemization) .
Basic: What reactor design considerations are critical for scaling up cyclopropane synthesis?
Methodological Answer:
Prioritize continuous-flow reactors over batch systems to control exothermic cyclopropanation steps (e.g., Simmons-Smith reactions). Membrane separation technologies (e.g., nanofiltration) can isolate the dihydrochloride salt while recycling catalysts .
Advanced: How can researchers quantify trace diastereomers in the rac mixture?
Methodological Answer:
Apply 2D-LC-MS/MS with a chiral column (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for high-resolution separation. Use isotope dilution mass spectrometry (IDMS) with C-labeled internal standards to achieve sub-0.1% detection limits .
Advanced: How do solvent polarity and proticity affect reaction pathways in cyclopropane functionalization?
Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize zwitterionic intermediates in ring-opening reactions. Protic solvents (e.g., MeOH) may protonate the pyridinyl nitrogen, altering regioselectivity. Solvent screening via high-throughput experimentation (HTE) with automated liquid handlers can map solvent effects on kinetic vs. thermodynamic control .
Basic: What biochemical assays are suitable for studying this compound’s enzyme inhibition potential?
Methodological Answer:
- Fluorescence Polarization Assays : Measure binding affinity to target enzymes (e.g., monoamine oxidases) using fluorescent probes.
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, Kd) of inhibitor-enzyme interactions.
- Molecular Dynamics Simulations : Predict binding poses and strain-induced conformational changes in the enzyme active site .
Advanced: What strategies mitigate side reactions during dihydrochloride salt formation?
Methodological Answer:
- pH-Controlled Precipitation : Use HCl gas in anhydrous EtOAc to avoid hydrolysis of the cyclopropane ring.
- In situ FTIR Monitoring : Track chloride ion incorporation and detect intermediates (e.g., free base vs. protonated forms).
- Crystal Engineering : Seed the reaction with pre-characterized salt crystals to enforce desired polymorph formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
